molecular formula C11H15NO B13038205 (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Cat. No.: B13038205
M. Wt: 177.24 g/mol
InChI Key: CQTOCYBCTVVZNP-GZMMTYOYSA-N
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Description

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral compound with significant importance in organic chemistry. This compound features an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and (S)-(-)-1-amino-2-propanol.

    Reaction Conditions: The key step involves the condensation of 4-vinylbenzaldehyde with (S)-(-)-1-amino-2-propanol under mild acidic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Systems: Continuous flow systems can be employed to enhance the efficiency and yield of the synthesis process.

    Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-one.

    Reduction: Formation of (1S,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1S,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL: A reduced derivative with different reactivity and applications.

    (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL: A methyl-substituted analog with distinct chemical behavior.

Uniqueness

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is unique due to its chiral nature and the presence of both an amino group and a vinyl-substituted aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1

InChI Key

CQTOCYBCTVVZNP-GZMMTYOYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)C=C)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C=C)N)O

Origin of Product

United States

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